3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family, characterized by a fused ring structure that includes both a benzene ring and a diazepine moiety. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods, often involving multi-step reactions that modify precursor compounds of the benzodiazepine series. The synthesis has been explored in several studies, indicating its versatility and relevance in chemical research.
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is classified under:
The synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves:
The molecular structure of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one features a bicyclic framework with:
Key structural data includes:
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can participate in various chemical reactions:
Studies have indicated that the acylation-cyclization process can be analyzed using Density Functional Theory (DFT) to evaluate reaction pathways and energy barriers associated with these transformations .
The mechanism of action for compounds related to 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves interactions with neurotransmitter receptors:
Research indicates that similar compounds have shown significant inhibitory activity against various targets including HIV reverse transcriptase .
The physical properties of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include:
Chemical properties include:
Relevant analyses have also been performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity .
The potential applications of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one are diverse:
The core 1,5-benzodiazepin-2-one scaffold is typically constructed via acid-catalyzed condensation between o-phenylenediamine and β-keto esters. For 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (MW: 176.22 g/mol, CAS: 54028-76-1), methyl acetoacetate serves as the methyl-bearing precursor. This reaction proceeds under reflux in ethanol with p-toluenesulfonic acid (PTSA) catalysis, yielding the bicyclic structure through imine formation, enol attack, and dehydration [5] [9]. Key process parameters include:
Table 1: Optimization of Core Synthesis via Condensation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
PTSA | Ethanol | Reflux | 10 | 78 |
Acetic acid | Toluene | 110 | 14 | 65 |
None | Ethanol | Reflux | 24 | 42 |
The N5 nitrogen of the benzodiazepinone core is nucleophilic and undergoes alkylation/acylation to introduce structural diversity:
Table 2: Acylation Conditions and Outcomes
Acylating Agent | Base | Temp (°C) | Yield (%) | Product |
---|---|---|---|---|
4-Cl-C₆H₄CH₂COCl | Et₃N | 0–5 | 68 | C₁₈H₁₇ClN₂O₂ |
CH₃COCl | Pyridine | 25 | 82 | C₁₂H₁₅N₂O₂ |
C₆H₅COCl | Na₂CO₃ (aq.) | 0–10 | 75 | C₁₇H₁₇N₂O₂ |
Copper-catalyzed intramolecular C–N coupling enables access to fused derivatives. Azetidine-carboxamide precursors undergo CuI/N,N-dimethylglycine-catalyzed cyclization in 1,4-dioxane at 80°C, yielding 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones (91–98% yield). Subsequent ring-opening with nucleophiles (e.g., NaN₃, PhSNa) provides C3-functionalized benzodiazepines [7] [8]:
Key steps: 1. Cyclization: CuI/DMGC, K₃PO₄, 1,4-dioxane, 3 h, 80°C → Fused tricycle 2. Methylation: CH₃OTf, DCM, 25°C, 1 h → Azetidinium salt 3. Ring opening: NaN₃/PhSNa/KCN, DMF, 6–24 h → 3-(azido/thio/cyanoethyl)-substituted derivatives
Regioselectivity favors C3 attack due to reduced steric hindrance versus the C1 methine [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7